Methotrexate α-tert-Butyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methotrexate α-tert-Butyl Ester is a modified version of Methotrexate, an antimetabolite, antifolate, immunosuppressant, and antineoplastic agent . It has been shown to significantly reduce tumor growth in HT1080 tumor-bearing mice .

Synthesis Analysis

Several routes for the regiospecific synthesis of lipophilic γ-conjugates of methotrexate are described . The synthesis involved coupling of methotrexate-α-tert-butyl ester with glycyl-TRIS-(mono-/di-/tri-)palmitate followed by trifluoroacetic acid cleavage of the α-protection .Molecular Structure Analysis

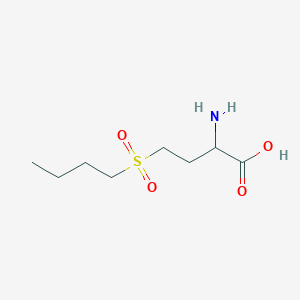

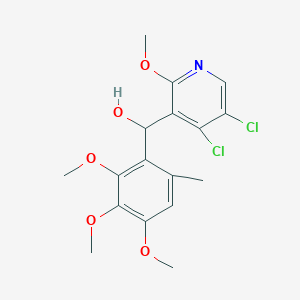

The molecular formula of Methotrexate α-tert-Butyl Ester is C24H30N8O5, and its molecular weight is 510.55 .Chemical Reactions Analysis

In vivo antitumor activities of gamma-tBAMT and gamma-tBMTX were compared in mice with L1210 leukemia . While the activity of gamma-tBAMT was very close to that of gamma-tBMTX in the DHFR inhibition assay, the AMT ester was more potent than the MTX ester against cells in culture and against L1210 leukemia in vivo .Physical And Chemical Properties Analysis

Methotrexate α-tert-Butyl Ester is a solid substance with a light yellow to yellow color .Scientific Research Applications

Cancer Chemotherapy

Methotrexate α-tert-Butyl Ester is primarily used in cancer chemotherapy . As an antifolate, it inhibits the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell replication. This property makes it effective against rapidly dividing cancer cells. Researchers have been exploring its efficacy in various cancer models, particularly in reducing tumor growth in mice .

Synthesis of Complex Medicinal Compounds

This compound serves as a key intermediate in the synthesis of complex medicinal molecules. Its structure allows for selective transesterification, which is a valuable reaction in organic synthesis. This process is utilized in the creation of drugs like paclitaxel and other complex molecules .

Antimetabolite Research

As an antimetabolite, Methotrexate α-tert-Butyl Ester competes with natural metabolites, disrupting vital biochemical processes in cells. It’s used in studies to understand the mechanism of action of antimetabolites and to develop new drugs that can mimic these actions .

Immunology

In immunological research, Methotrexate α-tert-Butyl Ester is used as an immunosuppressant . It helps in studying autoimmune diseases and is also used to prevent the rejection of transplanted organs by modulating the immune response .

Biofuel Production

The transesterification properties of β-keto esters, to which Methotrexate α-tert-Butyl Ester is related, are applied in biofuel production. This application is particularly relevant in the context of renewable energy sources and sustainable development .

Agricultural Chemicals

Methotrexate α-tert-Butyl Ester is also applicable in the synthesis of agrochemicals. Its transesterification reaction is used in the production of biodiesel from vegetable oil, which is a critical process in the agricultural industry .

Lipophilic Drug Conjugates

Researchers have developed methods to synthesize lipophilic γ-conjugates of methotrexate, using Methotrexate α-tert-Butyl Ester as a starting material. These conjugates improve the solubility and delivery of methotrexate in biological systems .

Environmental Impact Studies

The compound’s role in reactions with minimal environmental impact is of interest in green chemistry. Studies focus on methodologies that reduce waste and avoid the use of hazardous substances in the synthesis of pharmaceuticals .

Mechanism of Action

Target of Action

Methotrexate α-tert-Butyl Ester is a derivative of Methotrexate (MTX), an antimetabolite and antifolate agent . The primary targets of Methotrexate are enzymes involved in the folate pathway, which plays a crucial role in cell growth and replication .

Mode of Action

Methotrexate α-tert-Butyl Ester, like Methotrexate, works by inhibiting the folate pathway. It does this by binding to and inhibiting the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of purine and pyrimidine, the building blocks of DNA and RNA . This inhibition disrupts DNA replication and cell division, particularly in rapidly dividing cells, such as cancer cells .

Biochemical Pathways

The inhibition of the folate pathway by Methotrexate α-tert-Butyl Ester affects multiple biochemical pathways. It disrupts the synthesis of purine and pyrimidine, leading to a decrease in DNA and RNA synthesis, which in turn inhibits cell division . Additionally, Methotrexate also affects the transmethylation reactions, translocation of nuclear factor-κB (NF-κB) to the nucleus, signaling via the Janus kinase (JAK)–signal transducer and activator of transcription (STAT) pathway, and nitric oxide production .

Pharmacokinetics

The protection of the α-carboxyl group of Methotrexate by the α-tert-Butyl Ester may be used to improve the circulatory half-life and reduce the liver accumulation of similar MTX-conjugated dendrimers . This modification could potentially enhance the systemic exposure and bioavailability of the drug .

Result of Action

The result of Methotrexate α-tert-Butyl Ester’s action is a significant reduction in cell growth and division, particularly in rapidly dividing cells such as cancer cells . In animal models, Methotrexate α-tert-Butyl Ester has been shown to significantly reduce tumor growth .

Action Environment

The action of Methotrexate α-tert-Butyl Ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its bioavailability . Additionally, the presence of other drugs can influence the pharmacokinetics and pharmacodynamics of Methotrexate α-tert-Butyl Ester, potentially affecting its efficacy and toxicity .

Safety and Hazards

Future Directions

The protection of the α-carboxyl group of methotrexate, as seen in Methotrexate α-tert-Butyl Ester, may be used to improve the circulatory half-life and reduce the liver accumulation of similar MTX-conjugated dendrimers, while still retaining antitumor activity in vivo . This suggests potential future directions for the development of Methotrexate derivatives.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methotrexate α-tert-Butyl Ester involves the conversion of Methotrexate to its tert-butyl ester derivative through esterification reaction using tert-butyl alcohol and a strong acid catalyst.", "Starting Materials": [ "Methotrexate", "tert-Butyl alcohol", "Strong acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Methotrexate is dissolved in a solvent such as dichloromethane or ethanol.", "Tert-butyl alcohol is added to the solution.", "A strong acid catalyst such as sulfuric acid is added to the mixture.", "The reaction mixture is stirred at room temperature for several hours.", "The reaction progress is monitored using TLC or HPLC.", "Once the reaction is complete, the mixture is neutralized with a base such as sodium bicarbonate.", "The product is extracted with a solvent such as ethyl acetate.", "The organic layer is dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure to obtain the Methotrexate α-tert-Butyl Ester as a white solid." ] } | |

CAS RN |

79640-70-3 |

Product Name |

Methotrexate α-tert-Butyl Ester |

Molecular Formula |

C₂₄H₃₀N₈O₅ |

Molecular Weight |

510.55 |

synonyms |

N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic Acid 1-(1,1-Dimethylethyl) Ester |

Origin of Product |

United States |

Q & A

Q1: Why is methotrexate α-tert-butyl ester used in the synthesis of methotrexate-γ-conjugates?

A1: The research aimed to synthesize methotrexate conjugates modified at the gamma-carboxylic acid group of the glutamate moiety. To achieve this, the alpha-carboxylic acid group needs to be protected to prevent unwanted side reactions. The researchers chose the tert-butyl ester as a protecting group for the alpha-carboxylic acid. This group is easily removed under mildly acidic conditions (trifluoroacetic acid) after the desired gamma-conjugate is formed. []

Q2: What are the challenges associated with using methotrexate α-benzyl-γ-glycyl-TRIS-tripalmitate in this synthesis?

A2: While the researchers successfully synthesized methotrexate α-benzyl-γ-glycyl-TRIS-tripalmitate, they were unable to find a method to selectively remove the α-benzyl ester protecting group without affecting the desired product. [] This highlights the importance of choosing appropriate protecting groups and deprotection strategies in organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.